molecular formula C20H21BrN2O3 B2628161 Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate CAS No. 1235113-97-9

Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2628161
CAS No.: 1235113-97-9
M. Wt: 417.303
InChI Key: FVVATCCGVNNHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a bromobenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenyl group.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Products may include oxidized derivatives of the piperidine ring or the phenyl group.

    Reduction: Reduced derivatives of the piperidine ring or the phenyl group.

    Hydrolysis: The major products are the corresponding carboxylic acid and phenol.

Scientific Research Applications

Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group may interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a bromobenzamido group, and an ester functionality. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

phenyl 4-[[(3-bromobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c21-17-6-4-5-16(13-17)19(24)22-14-15-9-11-23(12-10-15)20(25)26-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVATCCGVNNHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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